N-Octyl Nortadalafil
Overview
Description
N-Octyl Nortadalafil is a tadalafil analogue that has been found in dietary supplements marketed for erectile dysfunction. It is one of the new analogues of phosphodiesterase-5 (PDE-5) inhibitors, which are commonly used to treat erectile dysfunction. The compound has been identified as (6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione .
Synthesis Analysis
The synthesis of N-Octyl Nortadalafil has not been explicitly detailed in the provided papers. However, its isolation from a dietary supplement was achieved using preparative high-pressure liquid chromatography (HPLC). The compound was then characterized using various analytical techniques such as high-resolution mass spectrometry (HRMS), electrospray ionization tandem mass spectrometry (ESI-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of N-Octyl Nortadalafil was elucidated using a combination of HPLC-photodiode array (PDA), LC-MS, high-resolution MS, NMR, and circular dichroism (CD). The compound was determined to have a protonated molecular ion at m/z 444 with a chemical formula of C26H25N3O4. The N-methyl group on the piperazinedione moiety of tadalafil was substituted with an octyl group, which is a structural modification from the parent compound .
Chemical Reactions Analysis
The chemical reactions involving N-Octyl Nortadalafil have not been discussed in the provided papers. However, the identification of this compound and its stereoisomers in dietary supplements suggests that it may undergo similar pharmacological interactions as tadalafil, given its structural similarity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Octyl Nortadalafil were not directly reported in the papers. However, the analytical methods used for its identification, such as chiral liquid chromatography-circular dichroism (LC-CD), indicate that the compound has specific optical properties that can be used to distinguish it from its stereoisomers. The LC-CD method developed allowed for the separation of RR-OTDF and its stereoisomers within 20 minutes, with resolution factors over 2.0 .
Relevant Case Studies
The papers provided do not include specific case studies on N-Octyl Nortadalafil. However, the presence of this compound in dietary supplements, as reported, raises concerns about the illegal addition of undeclared pharmaceutical analogues in products marketed for sexual enhancement. Quantitative HPLC analysis in one study showed that the content of N-Octyl Nortadalafil in the product was about 27 mg/tablet .
Scientific Research Applications
Isolation and Characterization :
- N-Octyl Nortadalafil has been identified in health supplements through various methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (Lee et al., 2016).
- A similar analogue, N-cyclopentyl nortadalafil, was also isolated and characterized, highlighting the ongoing research in identifying tadalafil analogues in various products (Xu et al., 2016).
Electrospun Nanofibers for Drug Delivery :
- Research has been conducted on the encapsulation of drugs, including possibly N-Octyl Nortadalafil, in polymeric nanofibers for controlled drug delivery applications. These nanofibers could be used for therapeutic applications, particularly in the context of cancer therapy (Contreras-Cáceres et al., 2019).
Chiral Liquid Chromatography-Circular Dichroism :
- A study developed a method for the identification of N-Octyl Nortadalafil and its stereoisomers in dietary supplements using chiral liquid chromatography-circular dichroism. This methodology is crucial for the accurate identification and separation of these compounds (Sakamoto et al., 2016).
Liquid Phase Microextraction for Pesticide Detection :
- A technique using octanoic acid in liquid phase microextraction was explored for pesticide detection in food samples. This method may have implications for the extraction and analysis of compounds like N-Octyl Nortadalafil in various matrices (Jing et al., 2020).
Enzymatic Synthesis Applications :
- N-Octyl derivatives, like octyl oleate, have been synthesized enzymatically for applications in cosmetic, lubricant, and pharmaceutical industries. These methods could be applicable to the synthesis of N-Octyl Nortadalafil (Laudani et al., 2006).
Nanofiltration Membrane Development :
- Studies have focused on the development of nanofiltration membranes that could potentially be used for the filtration and purification of pharmaceutical compounds, including N-Octyl Nortadalafil (Mohammad et al., 2015).
properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMWYJMUPCVOFA-QDPGVEIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octyl Nortadalafil | |
CAS RN |
1173706-35-8 | |
Record name | N-Octylnortadalafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173706-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Octylnortadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-OCTYL NORTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0VX49V8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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